(1R)-cis-(E)-γ-Cyhalothrin
Description
Properties
Molecular Formula |
C₂₃H₁₉ClF₃NO₃ |
|---|---|
Molecular Weight |
449.85 |
Origin of Product |
United States |
Synthetic Strategies and Stereochemical Control of 1r Cis E γ Cyhalothrin
Advanced Synthetic Routes to (1R)-cis-(E)-γ-Cyhalothrin
The industrial production of γ-cyhalothrin has evolved from synthesizing mixtures of isomers to developing sophisticated methods that yield the single, most active enantiomer. These advanced routes are critical for maximizing potency and reducing the environmental load of less active or inactive isomers.
Multi-Step Synthesis via Chlorination and Esterification Reactions
A common and established pathway for the synthesis of γ-cyhalothrin involves a multi-step process centered around key chlorination and esterification reactions. google.comgoogleapis.com The synthesis begins with the chirally pure cyclopropane (B1198618) moiety, which is the cornerstone for establishing the final stereochemistry of the molecule.
The key steps in this process are:
Chlorination: The process starts with the chiral carboxylic acid, 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid. This acid is converted into its more reactive acid chloride derivative. google.comgoogleapis.com This activation is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂). The reaction converts the carboxylic acid group (-COOH) into an acid chloride group (-COCl), making it highly susceptible to nucleophilic attack in the subsequent step.
Esterification: The resulting 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid chloride is then reacted with an alcohol moiety to form the final ester. inchem.org In early methods, this involved esterification with an optically active cyanohydrin. google.com However, more recent industrial processes perform the esterification with 3-phenoxy benzaldehyde (B42025) in the presence of a cyanide source, such as an alkali metal cyanide. google.comgoogleapis.com This reaction forms a diastereoisomeric mixture of 1R cyhalothrin (B162358) isomers, as the cyanide addition to the aldehyde creates a new chiral center with both (R) and (S) configurations. googleapis.com
| Step | Reactant(s) | Key Reagent(s) | Product |
| Chlorination | 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid | Thionyl chloride (or similar) | 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid chloride |
| Esterification | Acid chloride from Step 1, 3-phenoxy benzaldehyde | Cyanide source (e.g., NaCN) | Diastereoisomeric mixture of 1R cyhalothrin isomers |
Enantioselective Synthesis and Diastereomeric Resolution Techniques
Achieving the specific stereochemistry of γ-cyhalothrin requires either building the molecule with the correct chirality from the start (enantioselective synthesis) or separating the desired isomer from a mixture (resolution).
Enantioselective Synthesis: An approach to enantioselective synthesis involves the esterification of the chiral cyclopropanecarboxylic acid with a pre-resolved, optically active cyanohydrin, specifically the (S)-enantiomer of α-cyano-3-phenoxybenzyl alcohol. google.com While this method provides direct access to the desired diastereomer, the synthesis and resolution of the cyanohydrin alcohol is a significant challenge and can be prohibitively expensive for industrial-scale production. google.com
Diastereomeric Resolution: A more economically viable strategy involves the resolution of a diastereomeric mixture. After the esterification step described in 2.1.1, a mixture of two diastereomers is formed:
(S)-α-cyano-3-phenoxybenzyl (1R)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate (the desired γ-cyhalothrin)
(R)-α-cyano-3-phenoxybenzyl (1R)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate
The separation of these diastereomers is possible due to their different physical properties, such as solubility. Lambda-cyhalothrin (B1674341), a related product, is manufactured by crystallizing the more active pair of enantiomers from a larger mixture of four isomers. inchem.org A similar principle is applied for γ-cyhalothrin, where conditions are optimized to selectively crystallize the desired (1R, S) isomer from the reaction mixture. google.comgoogleapis.com Advanced techniques such as dynamic kinetic resolution of the cyanohydrin intermediates can also be employed to improve the yield of the desired isomer. nih.govresearchgate.net
One-Pot Synthesis Innovations for Stereoisomer Enrichment
To improve efficiency and reduce costs associated with isolating intermediates, significant innovation has focused on developing one-pot processes. google.comgoogleapis.com In the context of γ-cyhalothrin synthesis, a key innovation combines the esterification and the resolution steps into a single, continuous process. google.com
In this approach, the 1R-cis-Z cyclopropanecarboxylic acid chloride is reacted with 3-phenoxy benzaldehyde and a cyanide source. googleapis.com This initially forms the mixture of two diastereomers. The reaction conditions are then adjusted to facilitate epimerization—the interconversion of the two isomers at the α-cyano chiral center. google.comgoogleapis.com By carefully controlling parameters such as solvent, temperature, and the presence of a base, the less soluble, desired (S)-α-cyano isomer (γ-cyhalothrin) is induced to crystallize out of the solution. google.comgoogleapis.com According to Le Châtelier's principle, as the desired isomer crystallizes, the equilibrium of the epimerization reaction shifts to produce more of that isomer, ultimately enriching the final product in γ-cyhalothrin without the need to isolate the intermediate diastereomeric mixture. google.com
Stereochemical Integrity in (1R)-cis-(E)-γ-Cyhalothrin Production
The potent insecticidal activity of γ-cyhalothrin is not just a property of its chemical formula, but is intrinsically linked to its specific three-dimensional structure. wikipedia.orggoogle.com Maintaining stereochemical integrity at two key locations—the cyclopropane ring and the cyanohydrin center—is paramount.
| Chiral Center | Required Configuration for High Activity | Significance |
| Cyclopropane Moiety | (1R,3R) | This configuration is essential for binding to the target site on the insect's nerve cells. google.comarkat-usa.org |
| Cyanohydrin Moiety | (S) | The (S)-configuration at the α-cyano carbon significantly enhances the intrinsic insecticidal potency. google.comarkat-usa.org |
Importance of (1R,3R) Configuration in Cyclopropane Moiety for Activity
The cyclopropane portion of the molecule, formally named (1R,3R)-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane-1-carboxylate, is fundamental to the compound's biological activity. nih.gov Research across the pyrethroid class has consistently shown that the insecticidal properties are predominantly associated with the (1R)-configuration of the cyclopropane ring. arkat-usa.org This specific spatial arrangement is crucial for the molecule to properly fit into and interact with its target site, the voltage-gated sodium channels in the nervous systems of insects. wikipedia.orggoogle.com Any deviation from the (1R,3R) cis-configuration leads to a dramatic loss of insecticidal efficacy.
Role of (S)-Configuration in Cyanohydrin Moiety for Activity
The second critical stereocenter is the α-carbon of the cyanohydrin moiety, which is the carbon atom bonded to the cyano (-CN) group and the ester oxygen. For maximum potency, this center must possess the (S)-configuration. google.com The combination of the (1R)-cis configuration in the acid part and the (S)-configuration in the alcohol part results in the single isomer that constitutes γ-cyhalothrin. google.comarkat-usa.org This specific combination is responsible for the compound's high affinity for the target receptor, making γ-cyhalothrin approximately twice as active as lambda-cyhalothrin (which is a 1:1 mixture of two enantiomers, including γ-cyhalothrin). wikipedia.org
Molecular Mechanisms of Action of 1r Cis E γ Cyhalothrin in Target Organisms
Modulation of Voltage-Gated Sodium Channels in Insect Nervous Systems
Pyrethroids, including γ-cyhalothrin, are classified as axonic excitotoxins. wikipedia.orgresearchgate.net Their mechanism of action involves the direct modulation of voltage-gated sodium channels, which are transmembrane proteins crucial for the rising phase of an action potential in electrically excitable cells like neurons. nih.govnih.gov The binding of γ-cyhalothrin to these channels alters their gating kinetics, leading to prolonged channel opening. researchgate.net This disruption prevents the nerve membrane from repolarizing, causing a state of hyperexcitability that ultimately leads to paralysis and death of the insect. wikipedia.org
The neurotoxic action of (1R)-cis-(E)-γ-Cyhalothrin is initiated by its binding to a specific site on the α-subunit of the voltage-gated sodium channel. nih.govnih.gov This binding is not to the ion-conducting pore itself but to a different site, indicating an allosteric mechanism of action. Research suggests that pyrethroids bind preferentially to the open or activated state of the sodium channel. nih.govresearchgate.net This interaction stabilizes the channel in its open conformation, effectively preventing the inactivation gate from closing. nih.gov
The pyrethroid binding site is a complex receptor domain thought to be located in a pocket formed by several transmembrane segments of the channel protein. nih.gov The high potency of γ-cyhalothrin is a direct result of its molecular structure fitting precisely into this binding site, an interaction governed by stringent stereospecific requirements. nih.gov This allosteric modulation effectively locks the channel open, leading to the downstream electrophysiological consequences.
The binding of (1R)-cis-(E)-γ-Cyhalothrin to voltage-gated sodium channels causes significant electrophysiological disruptions. The primary effect is a dramatic slowing of the channel's closing (inactivation) process. nih.gov This leads to a prolonged influx of sodium ions into the neuron during what should be the repolarization phase of an action potential. wikipedia.org
This persistent sodium current results in a long-lasting depolarization of the nerve membrane, often referred to as a depolarizing afterpotential. This state of sustained depolarization can trigger repetitive, uncontrolled firing of action potentials, leading to nerve hyperexcitation. researchgate.net Eventually, the continuous influx of sodium ions and the resulting membrane depolarization lead to a complete loss of nerve function, a condition known as axonic excitotoxicity, which manifests as paralysis and ultimately, the death of the insect. wikipedia.org
Comparative Analysis of Insecticidal Potency and Stereo-selectivity
The insecticidal efficacy of cyhalothrin (B162358) is highly dependent on its stereochemistry. The molecule has multiple chiral centers, resulting in several different stereoisomers, not all of which possess the same level of biological activity. herts.ac.ukherts.ac.uk
Lambda-cyhalothrin (B1674341) is a racemic mixture containing two active enantiomers, while gamma-cyhalothrin (B44037) is the single, most biologically active isomer isolated from this mixture. wikipedia.orgnih.govresearchgate.net Specifically, lambda-cyhalothrin consists of a 1:1 ratio of the (Z), (1R, 3R), S-ester and the (Z), (1S, 3S), R-ester. who.int Gamma-cyhalothrin is the isolated (1R)-cis-S enantiomer, which is responsible for the majority of the insecticidal activity. wikipedia.orgherts.ac.uk
Consequently, gamma-cyhalothrin is approximately twice as potent as lambda-cyhalothrin on a weight-for-weight basis. wikipedia.orgresearchgate.net Studies comparing their toxicity to various organisms have consistently shown that gamma-cyhalothrin elicits effects at roughly half the concentration of lambda-cyhalothrin. nih.govresearchgate.net This increased potency means that a lower application rate of gamma-cyhalothrin can achieve the same level of insect control as a higher rate of lambda-cyhalothrin. researchgate.net
Comparative Potency of Gamma-Cyhalothrin and Lambda-Cyhalothrin
| Compound | Composition | Relative Potency | Reference |
|---|---|---|---|
| (1R)-cis-(E)-γ-Cyhalothrin | Single active isomer ((1R)-cis-S enantiomer) | Approximately 2x more potent than Lambda-Cyhalothrin | wikipedia.orgresearchgate.net |
| Lambda-Cyhalothrin | Racemic mixture of two active enantiomers | Baseline potency | nih.govresearchgate.net |
The high insecticidal efficacy of (1R)-cis-(E)-γ-Cyhalothrin is dictated by specific structural features that optimize its interaction with the target sodium channel. The key determinants of its activity are:
Stereochemistry: The insecticidal activity of cyhalothrin is almost exclusively attributed to the (1R)-cis configuration of the cyclopropane (B1198618) ring. wikipedia.org This specific spatial arrangement of atoms is crucial for the molecule to bind effectively to its receptor site on the sodium channel.
The α-cyano Group: The presence of a cyano (CN) group on the α-carbon of the 3-phenoxybenzyl alcohol moiety classifies γ-cyhalothrin as a Type II pyrethroid. nih.gov This group significantly enhances insecticidal potency and is associated with a specific neurotoxic syndrome in target organisms. nih.gov
Acid Moiety: The trifluoromethyl group on the vinyl substituent of the cyclopropanecarboxylic acid portion of the molecule also contributes to its high efficacy. The specific structure of this "acid" part of the ester is critical for activity. kyoto-u.ac.jp
These structural elements combine to create a molecule with the precise three-dimensional shape and electronic properties required for high-affinity binding to the insect voltage-gated sodium channel, resulting in potent insecticidal action.
Environmental Fate and Biogeochemical Transformations of 1r Cis E γ Cyhalothrin
Degradation Pathways in Environmental Compartments
Abiotic degradation pathways are significant contributors to the transformation of γ-cyhalothrin in the environment. The primary mechanisms include reactions with water (hydrolysis), oxygen (oxidation), and light (photolysis), leading to the formation of various degradation products. mdpi.com
Hydrolysis is a key abiotic process in the degradation of γ-cyhalothrin, particularly in aqueous environments. The rate and extent of this degradation are highly dependent on the pH of the surrounding medium. inchem.orgnih.gov The molecule is stable in acidic and neutral conditions (pH 5 and 7), showing little to no degradation. inchem.org However, under alkaline conditions (pH above 8), the ester linkage of the pyrethroid becomes susceptible to nucleophilic attack by hydroxyl ions, leading to rapid cleavage. mdpi.cominchem.org
The primary mechanism of hydrolytic degradation is the cleavage of the central ester bond. inchem.orgnih.gov This reaction breaks the molecule into its two constituent parts: a cyclopropane (B1198618) carboxylic acid moiety and a phenoxybenzyl alcohol moiety. Studies on lambda-cyhalothrin (B1674341) show a half-life of approximately 7 days in aqueous buffer solutions at pH 9. inchem.org In highly alkaline solutions (pH 10 and 12), degradation can be immediate. nih.gov
The main products formed through hydrolysis are listed below.
| Degradation Product | Chemical Name | Formation Pathway |
|---|---|---|
| CFMP | cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid | Ester bond cleavage |
| 3-PBA | 3-phenoxybenzoic acid | Ester bond cleavage and subsequent oxidation of the alcohol |
Data sourced from references inchem.orgnih.gov.
Oxidative processes contribute to the transformation of γ-cyhalothrin, particularly in aerobic soils and in biological systems. These reactions typically involve the introduction of oxygen atoms into the molecule, primarily through hydroxylation. inchem.org In aerobic soil environments, hydroxylation of the phenoxybenzyl moiety is a principal degradative reaction. inchem.org
This process can occur alongside hydrolysis, leading to a variety of metabolites. The absorbed portion of the parent compound is extensively metabolized, with the main pathway being the hydrolysis of the ester linkage, followed by further transformations of the resulting acid and alcohol fragments. nih.gov The phenoxybenzyl portion can be further metabolized through the loss of the nitrile group and aromatic hydroxylation, often at the 4'-position. nih.gov
Key metabolites resulting from oxidative degradation are detailed in the following table.
| Metabolite | Chemical Name | Formation Pathway |
|---|---|---|
| Compound XV | (RS)-alpha-cyano-3-(4-hydroxyphenoxy) benzyl (B1604629) cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-di-methylcyclopropanecarboxylate | Hydroxylation of the parent molecule |
| 3-PBAld | 3-phenoxybenzaldehyde (B142659) | Oxidation of the alcohol moiety post-hydrolysis |
| 4'-OH-3-PBA | 3-(4-hydroxyphenoxy)benzoic acid | Hydroxylation of 3-phenoxybenzoic acid |
Data sourced from references inchem.orgscielo.brchemreg.net.
Photolysis, or degradation by sunlight, is another critical pathway for the breakdown of γ-cyhalothrin in the environment. mdpi.com Exposure to ultraviolet (UV) radiation can lead to the rapid degradation of the compound. mdpi.comnih.gov The primary photolytic transformation involves photo-isomerization, including cis/trans and E/Z isomerization, which occurs upon exposure to UV light with wavelengths greater than 300 nm. nih.gov
In addition to isomerization, photolysis can also induce the cleavage of the ester bond, similar to hydrolysis, producing carboxylic acid derivatives. inchem.orgnih.gov Studies have shown that direct exposure of a lambda-cyhalothrin solution to UV light (302 nm) can result in its complete degradation after 6 hours. mdpi.com This process is considered a major factor in the rapid dissipation of residues from treated plant surfaces. mdpi.com
Major processes and products associated with photolytic degradation are listed below.
| Process/Product | Description |
|---|---|
| Photoisomerization | Optical and geometrical isomerization of the parent molecule. inchem.org |
| Ester Cleavage Products | (1RS)-cis- and (1RS)-trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acids. inchem.org |
| Amide Derivative | (RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropanecarb-oxylate. inchem.org |
Data sourced from reference inchem.org.
Microbial Biodegradation of (1R)-cis-(E)-γ-Cyhalothrin
Biotic degradation mediated by microorganisms is a fundamental process for the detoxification and removal of γ-cyhalothrin from contaminated environments. nih.govnih.gov A diverse range of bacteria and fungi have been identified that can utilize this pyrethroid as a source of carbon or co-metabolize it, breaking it down into less toxic compounds. nih.gov
Numerous studies have isolated and identified microbial strains from various environments, such as pesticide-polluted soil and caves, that are capable of degrading γ-cyhalothrin and related pyrethroids. nih.govscienceopen.com Both individual strains and microbial consortia have demonstrated significant degrading capabilities. nih.gov Fungi, in particular, show potential for bioremediation processes. scielo.brscielo.br For instance, several fungal strains isolated from a Brazilian cave, including Aspergillus ustus, Talaromyces brunneus, and Aspergillus sp., have been shown to biodegrade gamma-cyhalothrin (B44037), with A. ustus achieving up to 50% degradation in laboratory settings. scienceopen.comscielo.brresearchgate.net Bacterial strains from genera such as Bacillus, Pseudomonas, and Mesorhizobium have also been identified as effective degraders. nih.govnih.govscispace.com
The table below lists some of the microbial strains identified for their ability to degrade γ-cyhalothrin or its racemic mixture, lambda-cyhalothrin.
| Microorganism Type | Genus/Species | Noted Capabilities |
|---|---|---|
| Fungus | Aspergillus ustus | Achieved 50% biodegradation of gamma-cyhalothrin. scienceopen.comresearchgate.net |
| Fungus | Talaromyces brunneus | Demonstrated potential for bioremediation of gamma-cyhalothrin. scielo.brscielo.br |
| Fungus | Aspergillus sp. | Showed biodegradation of gamma-cyhalothrin. scielo.brscielo.br |
| Bacterium | Bacillus subtilis | Degraded 95.72% to 99.52% of lambda-cyhalothrin within 48 hours. nih.gov |
| Bacterium | Bacillus consortium | Showed preferential biodegradation of the (1R,3R,αS)-enantiomer (gamma-cyhalothrin). nih.gov |
| Bacterium | Mesorhizobium sp. | Achieved 29% removal of lambda-cyhalothrin (250 mg/L) in 20 days. scispace.com |
| Bacterium | Bartonella sp. | Achieved 40% removal of lambda-cyhalothrin (250 mg/L) in 20 days. scispace.com |
| Bacterium | Raoultella ornithinolytica | Capable of degrading lambda-cyhalothrin. nih.gov |
Data sourced from references nih.govnih.govnih.govscienceopen.comscielo.brscielo.brresearchgate.netscispace.com.
The microbial breakdown of γ-cyhalothrin is an enzyme-driven process. The initial and most critical step in the biodegradation pathway of pyrethroids is the cleavage of the ester bond. scielo.brresearchgate.net This reaction is catalyzed by a class of hydrolytic enzymes known as esterases, specifically carboxylesterases. scielo.brnih.gov These enzymes are widespread in bacteria, fungi, and other organisms and play a vital role in detoxifying pyrethroids by breaking them down into their corresponding acid and alcohol metabolites, which are generally less toxic. researchgate.netnih.gov
Esterases initiate the degradation by hydrolyzing the ester linkage, which is the primary metabolic route. mdpi.com Following this initial cleavage, other enzymes, such as cytochrome P450 monooxygenases, can further modify the molecule. nih.gov Cytochrome P450 enzymes are involved in oxidative reactions, such as hydroxylation, which further breaks down the aromatic portions of the molecule. nih.gov The combined action of these enzymes leads to the complete mineralization of the pesticide. nih.gov
Key enzymes and their roles in the biotransformation of γ-cyhalothrin are summarized below.
| Enzyme Class | Specific Enzyme Example | Mechanism of Action | Role in Degradation |
|---|---|---|---|
| Esterases / Carboxylesterases | EstA from Bacillus cereus | Catalyzes the nucleophilic attack on the ester bond, causing hydrolysis. nih.gov | Performs the initial and rate-limiting step of cleaving the pyrethroid into acid and alcohol metabolites. scielo.brmdpi.com |
| Cytochrome P450s | - | Catalyzes the oxidation of the molecule, often through hydroxylation. | Involved in the secondary degradation of the aromatic fragments produced after initial ester hydrolysis. nih.gov |
Data sourced from references scielo.brnih.govmdpi.comnih.gov.
Characterization of Microbial Degradation Pathways and Intermediates
The microbial degradation of γ-cyhalothrin, a potent pyrethroid insecticide, involves several biochemical pathways facilitated by a variety of microorganisms. Research has shown that both bacteria and fungi are capable of breaking down this complex molecule. nih.gov The primary mechanism of degradation is the cleavage of the ester bond, a common feature in the breakdown of pyrethroids. mdpi.com
One of the key intermediates formed during the microbial degradation of γ-cyhalothrin is 3-phenoxybenzoic acid . nih.gov This metabolite results from the hydrolysis of the ester linkage. Its formation has been observed in studies involving various microbial species. The degradation of γ-cyhalothrin is often initiated by esterases, enzymes that specifically target and break the ester bond. mdpi.com
In addition to ester hydrolysis, other transformation processes can occur, leading to a range of intermediate products. For instance, a bacterial consortium has been shown to biodegrade lambda-cyhalothrin, a racemic mixture containing γ-cyhalothrin, through reactions including hydrolysis, reduction, esterification, amidation, and elimination. researchgate.net This suggests that a complex network of enzymatic reactions is involved in the complete mineralization of the parent compound.
Studies have identified several bacterial genera with the ability to degrade pyrethroids, including Bacillus, Pseudomonas, Raoultella, Achromobacter, and Klebsiella. nih.gov Fungi, such as species of Aspergillus and Talaromyces, have also demonstrated the capacity to biodegrade γ-cyhalothrin. scielo.brresearchgate.net For example, Aspergillus ustus has been shown to achieve significant biodegradation of γ-cyhalothrin in laboratory settings. scielo.br
Notably, the insecticidally active stereoisomer, (1R,3R,αS)-enantiomer (which is γ-cyhalothrin), can be preferentially biodegraded by certain bacteria. researchgate.net This stereoselectivity in microbial degradation can have significant implications for the environmental persistence and ecotoxicological profile of the pesticide.
The table below summarizes some of the microorganisms and the key intermediates involved in the degradation of cyhalothrins.
| Microbial Group | Genera | Key Degradation Pathway | Major Intermediates |
| Bacteria | Bacillus, Pseudomonas, Raoultella | Ester hydrolysis | 3-phenoxybenzoic acid |
| Fungi | Aspergillus, Talaromyces | Ester hydrolysis | Not specified in detail |
This table is based on data from multiple sources and provides a generalized overview.
Sorption, Leaching, and Environmental Mobility in Soil and Water Systems
The environmental mobility of γ-cyhalothrin is largely dictated by its strong affinity for soil and sediment particles. inchem.org This characteristic significantly influences its potential for leaching into groundwater and its distribution in aquatic and terrestrial ecosystems.
Gamma-cyhalothrin exhibits strong adsorption to soil particles. inchem.org This is attributed to its high octanol-water partition coefficient (Kow) and water-solid-organic carbon partition coefficient (Koc) values, which indicate a high potential for binding to organic matter and soil solids. nih.govresearchgate.net The adsorption process is a key factor in reducing the availability of γ-cyhalothrin in the water column and, consequently, its immediate bioavailability to aquatic organisms. nih.gov
The Freundlich adsorption model is often used to describe the sorption of pyrethroids like γ-cyhalothrin to soil. Studies on the closely related lambda-cyhalothrin have shown that its adsorption is not solely dependent on soil organic matter content, with clay content also playing a role. epa.gov The adsorption of lambda-cyhalothrin can be influenced by the presence of other substances, such as heavy metals. For example, increased concentrations of copper in soil have been shown to decrease the adsorption of lambda-cyhalothrin. nih.gov
The strong binding of γ-cyhalothrin to soil particles means that it has very low mobility in soil. inchem.org This significantly reduces the risk of groundwater contamination through leaching. inchem.org
Interactive Data Table: Adsorption Coefficients for Lambda-Cyhalothrin (a proxy for γ-Cyhalothrin) on Different Soil Types
| Soil Type | Freundlich Adsorption Coefficient (Kf) | Reference |
| Red Soil | 12.2 L/kg | nih.gov |
| Black Soil | 26.1 L/kg | nih.gov |
| Peat Soil | 431 kg-1 | fortunejournals.com |
| Silt Clay Soil | 346 kg-1 | fortunejournals.com |
Note: The data presented here is for lambda-cyhalothrin, which is a racemic mixture containing gamma-cyhalothrin. The adsorption characteristics are expected to be similar.
Due to its strong adsorption to soil and sediment, the mobility of γ-cyhalothrin in both aquatic and terrestrial ecosystems is considered to be low. inchem.org In terrestrial environments, it is expected to remain in the upper layers of the soil with minimal downward movement. ikm.org.my
In aquatic systems, γ-cyhalothrin rapidly dissipates from the water phase and partitions to suspended solids and sediments. nih.gov This process reduces its concentration in the water column, thereby mitigating its acute toxicity to pelagic organisms. nih.gov However, the accumulation in sediment can pose a risk to benthic organisms. regulations.gov
While leaching to groundwater is not expected to be a significant transport pathway, the movement of γ-cyhalothrin can occur through surface runoff, where it is primarily transported bound to soil particles. herts.ac.ukresearchgate.net This particle-bound transport is a key mechanism for its entry into aquatic environments from agricultural fields.
Persistence in Aerobic and Anaerobic Environmental Conditions
The persistence of γ-cyhalothrin in the environment is influenced by the presence or absence of oxygen. Generally, it is considered to be non-persistent in soil systems under aerobic conditions. herts.ac.uk
Under aerobic conditions , γ-cyhalothrin is moderately persistent. regulations.gov Laboratory studies have reported half-lives ranging from a few weeks to over a month. herts.ac.uk For instance, one study found first-order half-lives for γ-cyhalothrin under aerobic conditions ranging from 2.9 to over 200 days, with a median of 18 days. nih.gov The degradation is primarily microbial.
In contrast, under anaerobic conditions , the degradation of γ-cyhalothrin is significantly slower, leading to increased persistence. regulations.govacs.org The same study that reported a median aerobic half-life of 18 days found a median anaerobic half-life of 70 days, with a range of 20 to over 200 days. nih.gov This suggests that in environments with low oxygen levels, such as flooded soils or deep sediments, γ-cyhalothrin may persist for longer periods.
The difference in persistence between aerobic and anaerobic conditions highlights the importance of the environmental setting in determining the ultimate fate of this insecticide.
Interactive Data Table: Half-life of γ-Cyhalothrin in Different Environmental Conditions
| Condition | Half-life (t½) | Reference |
| Aerobic | Median: 18 days (Range: 2.9 to >200 days) | nih.gov |
| Anaerobic | Median: 70 days (Range: 20 to >200 days) | nih.gov |
| Soil (Field) | 18-30 days | herts.ac.uk |
Ecotoxicological Research on Non Target Organisms and Ecosystems
Impact on Aquatic Invertebrate Communities
Aquatic invertebrates are particularly susceptible to γ-cyhalothrin. nih.govresearchgate.net Research demonstrates that exposure can lead to significant adverse effects, ranging from individual mortality to broad community-level changes.
Laboratory-based assessments have been crucial in quantifying the acute and chronic toxicity of γ-cyhalothrin to various aquatic invertebrate species. These studies typically determine lethal concentrations (LC50) and effective concentrations (EC50) that cause immobility or other sub-lethal effects.
Aquatic macroinvertebrates are among the most sensitive organisms to this compound. researchgate.net Single-species laboratory tests have identified species such as the phantom midge, Chaoborus obscuripes, as being particularly vulnerable, with a 96-hour EC50 of 3.8 ng/L. wur.nlwur.nl Other sensitive species include mayflies (Cloeon dipterum) and various crustaceans. The high toxicity is consistent across different pyrethroids, which are known to be highly toxic to aquatic invertebrates. researchgate.net
Chronic exposure studies provide insight into the long-term effects on survival, growth, and reproduction. For instance, life-cycle toxicity tests with the midge Chironomus dilutus have been conducted to understand the impact of sediment-bound γ-cyhalothrin on developmental and reproductive endpoints. regulations.gov Sub-lethal endpoints are often more sensitive than survival, with studies on other pyrethroids showing that No Observed Effect Concentrations (NOEC) for immobility and growth can be significantly lower than the NOEC for survival. researchgate.net
Table 1: Acute Toxicity of γ-Cyhalothrin to Select Aquatic Invertebrates
| Species | Common Name | Endpoint (Duration) | Value (ng/L) |
|---|---|---|---|
| Chaoborus obscuripes | Phantom Midge | EC50 (96 h) | 3.8 |
| Cloeon dipterum | Mayfly | EC50 (48 h) | 24.8 |
| Cloeon dipterum | Mayfly | EC50 (96 h) | 88.3 |
| Daphnia magna | Water Flea | EC50 (48 h) | 330 |
Microcosm and mesocosm studies, which are controlled, semi-natural aquatic environments, offer a more ecologically relevant assessment of pesticide impacts. springernature.com These studies allow researchers to observe both direct toxic effects on sensitive species and indirect effects, such as trophic cascades, that ripple through the community. nih.gov
An outdoor microcosm study on γ-cyhalothrin established a community-level No Observed Effect Concentration (NOECcommunity) of 5 ng/L. nih.govwur.nlresearchgate.net In this study, the insects Chaoborus sp. (phantom midge) and Caenis sp. (a mayfly) were identified as the most sensitive taxa. wur.nlwur.nl These findings are consistent with mesocosm studies on the parent compound, lambda-cyhalothrin (B1674341), which also showed significant impacts on zooplankton and macroinvertebrate populations. taylorfrancis.com For example, in lambda-cyhalothrin mesocosms, consistent decreases in the abundance of rotifers like Lecane lunaris and Keratella tropica were observed at concentrations as low as 9 ng/L. beyondpesticides.org Such experiments demonstrate that even at environmentally relevant concentrations, pyrethroids can alter the structure and function of aquatic invertebrate communities. nih.govbeyondpesticides.org
Species Sensitivity Distribution (SSD) is a statistical method used in ecological risk assessment to describe the variation in sensitivity to a chemical among different species. ub.edumdpi.com By plotting the cumulative probability of species being affected against the chemical concentration, an SSD curve can be generated. From this curve, a Hazardous Concentration for 5% of the species (HC5) is derived, which is considered a protective threshold for the ecosystem. mdpi.comnih.gov
For γ-cyhalothrin, SSD analysis based on acute toxicity data for various invertebrate species yielded a median HC5 value of 0.47 ng/L. nih.govresearchgate.netresearchgate.net Another analysis, based on 96-hour EC50 data for eight invertebrate species known to be sensitive to pyrethroids, resulted in a median HC5 of 2.12 ng/L. wur.nlwur.nl These low values underscore the extreme toxicity of γ-cyhalothrin to aquatic invertebrate communities. researchgate.net The SSD approach confirms that arthropods, particularly insects and crustaceans, are the most sensitive taxonomic groups to pyrethroid insecticides. nih.gov The rank order of species sensitivity for γ-cyhalothrin is very similar to that of lambda-cyhalothrin, with the SSD curve for γ-cyhalothrin shifted towards lower, more toxic concentrations. researchgate.net
Effects on Aquatic Vertebrates (Fish)
While generally less sensitive than aquatic invertebrates, fish are also adversely affected by γ-cyhalothrin. nih.gov Research has focused on sub-lethal effects, behavioral changes, and the potential for the compound to accumulate in fish tissues.
Exposure to sub-lethal concentrations of pyrethroids can induce a wide range of physiological and behavioral changes in fish, which can impair their survival, growth, and reproduction. ucanr.eduresearchgate.net Pyrethroids are neurotoxicants that disrupt the function of sodium channels, leading to neuroexcitability and muscular spasms. researchgate.netepa.gov
Behavioral alterations are a sensitive indicator of pesticide exposure. beyondpesticides.org Studies on pyrethroids have shown significant impacts on fish swimming behavior, including decreased swim speed and reduced activity levels. beyondpesticides.orgnih.gov For example, mosquito fish (Gambusia affinis) exposed to lambda-cyhalothrin showed significant changes in total distance traveled and average speed. limnofish.orgresearchgate.net Such behavioral impairments can reduce a fish's ability to find food, avoid predators, and reproduce successfully. ucanr.edu Even brief, low-level exposure during early life stages can cause lasting behavioral changes that may extend to subsequent generations. oregonstate.edu Other sub-lethal effects observed from pesticide exposure include respiratory distress, changes in blood chemistry, and abnormal bone growth. ucanr.edu
Bioaccumulation refers to the process where a chemical is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than the surrounding medium. eaht.org Due to their lipophilic nature, pyrethroids like γ-cyhalothrin have the potential to bioaccumulate in the fatty tissues of aquatic organisms. herts.ac.uk
The introduction of pesticides into an aquatic system can lead to their concentration in organisms, potentially disrupting biodiversity. researchgate.net While γ-cyhalothrin is not expected to persist long in aqueous systems, it can adsorb to sediments and be taken up by organisms. herts.ac.ukepa.gov Studies indicate a concern for its potential to bioaccumulate. herts.ac.uk However, a European Food Safety Authority (EFSA) assessment concluded a low risk to mammals via secondary poisoning from the consumption of contaminated aquatic organisms, suggesting that biomagnification in the food chain may be limited. nih.gov Bioconcentration is influenced by many factors, including the chemical's structure, its water solubility, and the physiology of the organism. eaht.org
Ecological Implications for Terrestrial Non-Target Organisms
(1R)-cis-(E)-γ-Cyhalothrin, the most insecticidally active isomer of cyhalothrin (B162358), is a broad-spectrum pyrethroid insecticide. herts.ac.ukfederalregister.gov While effective against target pests, its use has notable consequences for non-target terrestrial organisms, including beneficial insects and soil-dwelling invertebrates.
Impact on Beneficial Insects and Pollinators
Research consistently demonstrates that gamma-cyhalothrin (B44037) is highly toxic to beneficial insects, particularly pollinators like honeybees. herts.ac.ukpesticidestewardship.orgosu.edu Pyrethroids in general are known to act as nerve poisons, and their application can lead to population declines of beneficial insects that play a crucial role as natural enemies of pests. ues.rs.bascirp.org
The high toxicity of gamma-cyhalothrin to bees is a significant concern for ecosystem health and agriculture, given the essential role of pollinators. mda.state.mn.us Laboratory studies have determined specific lethal doses (LD50), which quantify this toxicity. The contact LD50 for gamma-cyhalothrin in honey bees is exceptionally low, indicating that a very small amount of the substance is lethal to them. mda.state.mn.us
Table 1: Acute Contact Toxicity of Cyhalothrin Isomers to Honey Bees
| Compound | Acute Contact LD50 (µg/bee) | Toxicity Rating | Reference |
|---|---|---|---|
| (1R)-cis-(E)-γ-Cyhalothrin | 0.0061 | Highly Toxic | mda.state.mn.us |
| Lambda-Cyhalothrin | 0.038 | Highly Toxic | mda.state.mn.us |
The data clearly shows that while both isomers are highly toxic, gamma-cyhalothrin is substantially more toxic to honey bees than lambda-cyhalothrin on a dose-for-dose basis.
Effects on Soil Organisms (e.g., Earthworms)
The toxicity of pyrethroids like lambda-cyhalothrin to earthworms has been demonstrated in multiple studies, with reported LC50 (the concentration lethal to 50% of the test population) values varying based on test conditions and soil type. aensiweb.netnih.gov For instance, research on the earthworm Eisenia fetida showed LC50 values for lambda-cyhalothrin ranging from 68.5 to 229 mg a.i./kg dry weight, depending on the soil and temperature. nih.gov Given that gamma-cyhalothrin is generally twice as potent as lambda-cyhalothrin, its impact on earthworms is a considerable ecotoxicological concern. nih.govproquest.com
Table 2: Acute Toxicity of Lambda-Cyhalothrin to the Earthworm Eisenia fetida
| Test Condition | Endpoint | Value (mg a.i./kg dry weight) | Reference |
|---|---|---|---|
| Tropical Temperature (28°C) | LC50 | 68.5 - 229 | nih.gov |
| Temperate Temperature (20°C) | LC50 | 99.8 - 140 | nih.gov |
Comparative Ecotoxicological Profiles of Cyhalothrin Isomers
The cyhalothrin molecule has multiple isomers, with gamma-cyhalothrin and lambda-cyhalothrin being the most commercially relevant. federalregister.gov Gamma-cyhalothrin is a single, resolved, highly active isomer, whereas lambda-cyhalothrin is a mix of isomers. federalregister.govregulations.gov This difference in composition is fundamental to their ecotoxicological profiles.
Gamma-cyhalothrin is the most insecticidally potent isomer within lambda-cyhalothrin. federalregister.gov As a result, it can achieve similar levels of pest control at approximately half the application rate of lambda-cyhalothrin. federalregister.govpomais.com
From an ecotoxicological standpoint, this increased activity translates to higher toxicity. Comparative studies on aquatic organisms have shown that gamma-cyhalothrin causes effects at approximately half the concentration at which lambda-cyhalothrin causes similar effects. nih.govproquest.com This two-fold increase in toxicity is a critical factor in risk assessments. regulations.gov The comparative toxicity to honey bees (Table 1) also reflects this trend, with gamma-cyhalothrin being more toxic than lambda-cyhalothrin. mda.state.mn.us While both are pyrethroids that disrupt insect sodium channels, the specific stereochemistry of gamma-cyhalothrin enhances its efficacy and, consequently, its potential impact on non-target species. pomais.comnih.gov
Insecticide Resistance Development and Management Strategies
Genetic Basis and Molecular Characterization of Resistance
Identification of Resistance-Associated Alleles and Mutations
The development of resistance to (1R)-cis-(E)-γ-Cyhalothrin in insect populations is a significant concern in pest management. This resistance is primarily attributed to two well-documented mechanisms: target-site insensitivity and metabolic resistance.
Target-Site Insensitivity: Knockdown Resistance (kdr)
The primary target for pyrethroid insecticides, including gamma-cyhalothrin (B44037), is the voltage-gated sodium channel (VGSC) in the insect's nervous system. Alterations in this target site can reduce the insecticide's binding affinity, leading to a phenomenon known as knockdown resistance (kdr). This type of resistance is conferred by specific point mutations in the VGSC gene.
Several kdr mutations have been identified in various insect species that are associated with resistance to pyrethroids. These mutations often occur at homologous positions within the VGSC gene across different species. Some of the most frequently reported kdr mutations include:
L1014F/S: A substitution of Leucine (L) to Phenylalanine (F) or Serine (S) at position 1014. This was one of the first kdr mutations to be identified and is widespread among many insect pests.
V1016G: A substitution of Valine (V) to Glycine (G) at position 1016.
F1534C: A substitution of Phenylalanine (F) to Cysteine (C) at position 1534.
The presence of these mutations, either individually or in combination, can significantly decrease the susceptibility of insect populations to gamma-cyhalothrin and other pyrethroids. The frequency of these resistance alleles in a population is a key indicator of the level of pyrethroid resistance.
Metabolic Resistance
Metabolic resistance is another critical mechanism by which insects can tolerate or detoxify insecticides like gamma-cyhalothrin. This process involves the enhanced activity of detoxification enzymes that break down the insecticide into less toxic metabolites before it can reach its target site. The primary enzyme families involved in metabolic resistance to pyrethroids are:
Cytochrome P450 monooxygenases (P450s): This is a large and diverse group of enzymes that play a central role in the detoxification of a wide range of foreign compounds, including insecticides. Overexpression of certain P450 genes, such as those from the CYP6 and CYP9 families, has been strongly linked to pyrethroid resistance in numerous insect species. These enzymes can metabolize pyrethroids through oxidative processes.
Esterases: These enzymes hydrolyze the ester bonds present in many pyrethroid molecules, rendering them inactive. Increased esterase activity, due to gene amplification or upregulation, is a common mechanism of resistance.
Glutathione S-transferases (GSTs): While more commonly associated with resistance to other insecticide classes, some GSTs have also been implicated in the detoxification of pyrethroids.
The identification of these resistance-associated alleles and the overexpression of detoxification enzymes are crucial for monitoring the development of resistance in the field and for designing effective resistance management strategies.
Strategies for Mitigating Resistance Evolution
To preserve the efficacy of (1R)-cis-(E)-γ-Cyhalothrin and other valuable insecticides, it is imperative to implement strategies that mitigate the evolution of resistance. These strategies are designed to reduce the selection pressure for resistance and maintain susceptible individuals within the pest population.
Resistance Management Programs and Rotation Strategies
A cornerstone of resistance management is the implementation of structured programs that limit the continuous use of insecticides with the same mode of action (MoA). The Insecticide Resistance Action Committee (IRAC) has classified insecticides into groups based on their MoA to facilitate the development of effective rotation strategies. Gamma-cyhalothrin belongs to IRAC Group 3A, which includes all pyrethroids that act as sodium channel modulators pestgeekpodcast.com.
Key principles of resistance management programs include:
Rotation of Insecticides: The most critical component is the rotation of insecticides with different MoAs. This involves using a product from one MoA group for a specific period or for a single pest generation, and then switching to a product from a different MoA group. This approach helps to ensure that individuals resistant to one insecticide are controlled by the subsequent application of an insecticide with a different target site. For example, a pyrethroid application could be followed by an application of an organophosphate (Group 1B), a neonicotinoid (Group 4A), or a diamide (Group 28) croplife.org.aucroplife.org.au.
Window Approach: This strategy involves using a specific insecticide MoA within a defined "window" of time during the crop cycle. The total exposure period for any single MoA should be limited, often to no more than 50% of the crop cycle croplife.org.au.
Integrated Pest Management (IPM): IPM programs incorporate a variety of control tactics, including cultural, biological, and chemical methods. By reducing the reliance on insecticides, IPM inherently reduces the selection pressure for resistance.
Monitoring: Regular monitoring of pest populations for signs of resistance is crucial. If a control failure is suspected, it is important to not reapply the same insecticide or another from the same MoA group.
An example of a rotation strategy for Redlegged Earth Mite is to alternate between synthetic pyrethroids and organophosphates if both autumn and spring applications are necessary irac-online.org.
Synergist Co-Application and Efficacy Enhancement
Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an insecticide when applied together. They are a valuable tool for managing metabolic resistance.
The most commonly used synergist with pyrethroids is Piperonyl Butoxide (PBO) . PBO functions by inhibiting the activity of detoxification enzymes, particularly cytochrome P450 monooxygenases nih.govorst.eduwikipedia.orgdeepgreenpermaculture.com. In resistant insect populations with elevated levels of these enzymes, PBO can restore the efficacy of gamma-cyhalothrin.
Mechanisms of Efficacy Enhancement by Synergists:
Inhibition of Metabolic Enzymes: By blocking the enzymes that would otherwise break down the insecticide, PBO allows more of the active ingredient to reach the target site in the insect's nervous system wikipedia.orgdeepgreenpermaculture.com.
Overcoming Metabolic Resistance: The co-application of PBO with gamma-cyhalothrin can be particularly effective against insect populations that have developed metabolic resistance. Studies have shown that pre-exposing resistant mosquitoes to PBO can significantly increase mortality rates when they are subsequently exposed to pyrethroids like lambda-cyhalothrin (B1674341) nih.govplos.org.
Reduced Insecticide Application Rates: In some cases, the addition of a synergist can allow for a reduction in the amount of insecticide needed to achieve the same level of control, which can have both economic and environmental benefits slideshare.net.
The use of synergists is an important component of a comprehensive resistance management strategy, especially in areas where metabolic resistance is a known issue. However, it is important to note that synergists are not effective against target-site resistance (kdr).
Advanced Analytical Methodologies for 1r Cis E γ Cyhalothrin and Its Metabolites in Environmental and Biological Matrices
Enantioselective Separation Techniques
The development of enantioselective analytical methods is of high interest because the different enantiomers of chiral pesticides like cyhalothrin (B162358) can exhibit varied insecticidal activity, toxicity, and environmental persistence. nih.gov While most chiral pesticides are used as racemic mixtures, isolating and quantifying the most active isomer, such as (1R)-cis-(E)-γ-cyhalothrin, is essential for accurate risk assessment. nih.gov
Chiral chromatography is the cornerstone for separating stereoisomers of pyrethroids. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) have been successfully employed for this purpose. nih.gov
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a robust technique for the enantioselective analysis of γ-cyhalothrin. A procedure using chiral LC-MS/MS allows for the successful separation of the more toxic γ-cyhalothrin (the SR-isomer) from its RS-isomer. eurl-pesticides.eueurl-pesticides.eu This separation is often achieved using polysaccharide-based chiral stationary phases (CSPs), such as cellulose-based columns with an immobilized chiral selector. eurl-pesticides.euresearchgate.net These columns can operate under reversed-phase conditions with mobile phases amenable to mass spectrometry, which can significantly improve sensitivity. lcms.cz
Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-ESI-MS/MS) offers a powerful alternative for chiral separations, often providing improved resolution and faster analysis times compared to traditional HPLC. waters.comnih.gov The low viscosity of supercritical CO2, the primary mobile phase in SFC, allows for the use of longer coupled columns, enhancing chromatographic efficiency without a prohibitive increase in backpressure. waters.com Polysaccharide-based CSPs are also highly effective in SFC for resolving pyrethroid enantiomers. nih.gov SFC has been shown to be a robust method for analyzing the enantiomers of lambda-cyhalothrin (B1674341) (a 1:1 mixture of the (1R)-cis-(S)- and (1S)-cis-(R)- enantiomers) in various food matrices. nih.gov
| Technique | Advantages | Common Stationary Phases | Detection |
|---|---|---|---|
| Chiral LC-MS/MS | High sensitivity and selectivity; compatible with MS-friendly mobile phases. eurl-pesticides.eulcms.cz | Polysaccharide-based (e.g., cellulose, amylose); Macrocyclic glycopeptides. eurl-pesticides.eunih.gov | Tandem Mass Spectrometry (MS/MS). eurl-pesticides.eu |
| SFC-ESI-MS/MS | Fast analysis; improved resolution; "green" technique due to reduced organic solvent use. waters.comresearchgate.net | Polysaccharide-based. nih.gov | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). nih.gov |
Developing methods to differentiate and quantify γ-cyhalothrin is critical because residue definitions for regulatory purposes often group it with lambda-cyhalothrin. chemreg.net However, the acute reference dose for γ-cyhalothrin is half that of its enantiomer, highlighting the need for specific analytical methods to avoid underestimating consumer health risks. eurl-pesticides.eunih.gov
Method development focuses on optimizing chromatographic conditions to achieve baseline separation of the γ-cyhalothrin peak from other isomers. For instance, in LC-MS/MS methods, a cellulose-based stationary phase can be used to separate the γ-isomer (SR-isomer) from the three other co-eluting isomers of cyhalothrin. eurl-pesticides.eu The quantification is then performed using tandem mass spectrometry, which provides the necessary sensitivity and selectivity for trace-level detection. eurl-pesticides.euhpst.cz Validation of these methods involves assessing parameters such as linearity, recovery, repeatability, and limits of quantification (LOQ) in various matrices. eurl-pesticides.eueurl-pesticides.eu For example, a chiral LC-MS/MS method was successfully validated for γ-cyhalothrin in cucumber, orange juice, and wheat flour at 0.01 mg/kg, and in infant formula at 0.0036 mg/kg. eurl-pesticides.eu
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of (1R)-cis-(E)-γ-cyhalothrin in complex environmental and biological matrices requires efficient sample preparation to isolate the analyte and remove interfering components. Soil, in particular, is a challenging matrix due to its complex composition of organic and inorganic materials that can strongly retain pesticides. weber.hu
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in diverse matrices, including soil and food products. weber.hunih.govnih.gov The standard QuEChERS procedure involves an initial extraction and partitioning step with acetonitrile (B52724) and salting-out agents (commonly magnesium sulfate (B86663) and sodium chloride or citrate), followed by a dispersive solid-phase extraction (d-SPE) cleanup step. nih.govyoutube.com
This approach has been successfully applied for the extraction of γ-cyhalothrin and lambda-cyhalothrin. eurl-pesticides.eueurl-pesticides.eu The effectiveness of QuEChERS lies in its ability to provide good recoveries for a wide range of pesticides with varying polarities. lcms.czportico.org For soil samples, a hydration step with water may be necessary before acetonitrile extraction to improve recovery and operability. weber.hulcms.cz
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Homogenization | Weighing a representative portion of the sample (e.g., 10-15 g) into a centrifuge tube. youtube.com For dry samples, rehydration may be needed. weber.hu | Ensure sample uniformity for consistent extraction. |
| 2. Extraction/Partitioning | Addition of acetonitrile followed by QuEChERS salts (e.g., MgSO4, NaCl, Na-citrate). The tube is then shaken vigorously. nih.govyoutube.com | To extract pesticides from the matrix into the acetonitrile layer and induce phase separation. |
| 3. Centrifugation | The sample is centrifuged to separate the acetonitrile layer from the solid and aqueous layers. youtube.com | To isolate the extract containing the analytes. |
| 4. Dispersive SPE (d-SPE) Cleanup | An aliquot of the supernatant is transferred to a tube containing d-SPE sorbents (e.g., MgSO4, PSA, GCB). nih.gov | To remove interfering matrix components like fatty acids, organic acids, and pigments. |
| 5. Final Analysis | The cleaned-up extract is centrifuged, and the supernatant is collected for analysis by LC-MS/MS or GC-MS/MS. weber.hu | Quantification and confirmation of the target analyte. |
For trace analysis, optimization of the QuEChERS protocol is often necessary to enhance recovery and minimize the limit of detection. asianpubs.orgresearchgate.net This can involve modifying the type and amount of extraction solvents, salts, and d-SPE sorbents. nih.govmdpi.com For high-fat matrices, a combination of acetonitrile with other solvents like ethyl acetate (B1210297) may be used. mdpi.com
Matrix effects, which are the suppression or enhancement of the analytical signal due to co-extracted matrix components, are a significant challenge in LC-MS/MS analysis. nih.govmdpi.com These effects can compromise the accuracy and precision of quantification. nih.gov Optimization strategies to mitigate matrix effects include refining the cleanup step with different sorbents like primary secondary amine (PSA) or graphitized carbon black (GCB) to remove specific interferences. nih.gov Additionally, the use of matrix-matched calibration standards is a common practice to compensate for signal suppression or enhancement. nih.govmdpi.com
Mass Spectrometry-Based Detection and Identification of Degradation Products
Understanding the degradation of (1R)-cis-(E)-γ-cyhalothrin is essential for a complete environmental risk assessment. Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful tool for identifying its degradation products. researchgate.netscielo.br
Gas chromatography-ion trap mass spectrometry (GC-IT-MS) has been used to identify transformation products of lambda-cyhalothrin in aqueous solutions. researchgate.netscielo.br Studies have shown that degradation can occur through pathways such as ester bond cleavage, decarboxylation, and reductive dehalogenation. researchgate.net One identified degradation product is 3-phenoxybenzaldehyde (B142659), which is known to be an environmental pollutant. researchgate.netscielo.br The use of techniques like stir bar sorptive extraction (SBSE) can pre-concentrate trace-level degradation products from water samples before GC-MS analysis, enabling their identification. researchgate.netscielo.br Fungal biodegradation studies on gamma-cyhalothrin (B44037) have also been conducted, demonstrating its breakdown by certain microorganisms. researchgate.netscielo.br
Identification of Minor Metabolites and Transformation Products
The environmental fate and metabolic pathways of (1R)-cis-(E)-γ-Cyhalothrin, a stereoisomer of the pyrethroid insecticide lambda-cyhalothrin, involve several transformation processes, including hydrolysis, oxidation, and conjugation. who.intnih.govcdc.gov The identification of its resulting minor metabolites and degradation products is crucial for a comprehensive understanding of its environmental impact and toxicological profile. Advanced analytical techniques, primarily mass spectrometry coupled with chromatographic separation, are indispensable for elucidating these complex pathways. scielo.brnih.gov
Degradation in environmental matrices like soil and water proceeds through the cleavage of the ester linkage, which is a primary metabolic route for pyrethroids. who.intnih.gov This process yields two main types of degradation products: a cyclopropane (B1198618) carboxylic acid derivative and a phenoxybenzyl moiety. who.intchemreg.net Specifically for γ-cyhalothrin, this results in the formation of cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (CPCA) and compounds derived from the 3-phenoxybenzyl alcohol portion. who.intchemreg.net Further degradation of the phenoxybenzyl moiety leads to the commonly detected and more stable metabolite, 3-phenoxybenzoic acid (3-PBA). who.int
In aqueous solutions, studies on lambda-cyhalothrin have identified 3-phenoxybenzaldehyde as a significant degradation product, alongside other derivatives, using techniques like stir bar sorptive extraction (SBSE) combined with gas chromatography-ion trap mass spectrometry (GC-IT-MS). scielo.br In soil, degradation involves hydroxylation followed by ester cleavage, with half-lives reported to be in the range of 22 to 82 days. who.int Non-targeted analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also proven to be a valuable tool for identifying metabolites in plants even when the parent compound is below the limit of quantification. nih.gov
The table below summarizes key metabolites and transformation products of γ-cyhalothrin and the analytical methods used for their identification.
| Metabolite / Transformation Product | Abbreviation | Pathway | Analytical Technique for Identification | Source(s) |
|---|---|---|---|---|
| cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid | CPCA / ClF3CA | Ester Hydrolysis | GC-MS, LC-MS/MS | who.intchemreg.net |
| 3-Phenoxybenzoic acid | 3-PBA | Ester Hydrolysis & Oxidation | GC-MS, LC-MS/MS | who.intnih.gov |
| 3-Phenoxybenzaldehyde | - | Ester Hydrolysis & Oxidation | SBSE-GC-IT-MS | scielo.br |
| Amide derivative of cyhalothrin | - | Hydrolysis/Amination | GC-MS | who.int |
| Hydroxylated parent compound | - | Oxidation | LC-MS/MS | who.int |
Quantitative Analysis in Environmental Samples (Water, Soil, Sediment, Biota)
Accurate quantification of (1R)-cis-(E)-γ-Cyhalothrin in diverse environmental matrices is essential for monitoring its distribution, persistence, and potential ecological risk. Due to its hydrophobic nature, γ-cyhalothrin tends to adsorb to soil and sediment particles. who.int A variety of sophisticated analytical methods have been developed and validated for its determination at trace levels. nih.govusgs.gov
Sample preparation is a critical step and often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, especially for complex matrices like soil and biota (e.g., fruits, vegetables). eurl-pesticides.eueurl-pesticides.eusigmaaldrich.comunito.itnih.gov This approach involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a subsequent clean-up phase known as dispersive solid-phase extraction (dSPE) to remove interferences like lipids and pigments. sigmaaldrich.com
For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analyte from large volumes, followed by analysis. usgs.govSoil and sediment samples often require more rigorous extraction techniques such as microwave-assisted extraction (MAE) before clean-up and analysis. usgs.gov
The primary instrumental techniques for quantification are gas chromatography (GC) and liquid chromatography (LC).
Gas Chromatography (GC) is frequently coupled with highly sensitive detectors like an electron capture detector (ECD) or, more commonly, a mass spectrometer (MS or MS/MS). cdc.govusgs.gov GC-MS provides excellent selectivity and is a standard method for pyrethroid analysis in environmental samples. usgs.gov
Liquid Chromatography (LC) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for a wide range of pesticides, including those that are thermally labile. eurl-pesticides.eueurl-pesticides.euchromatographyonline.comhpst.cz A significant advancement is the development of chiral LC methods that can separate and quantify individual stereoisomers, which is critical as γ-cyhalothrin is the most toxicologically active isomer of lambda-cyhalothrin. eurl-pesticides.eueurl-pesticides.euacs.orgresearchgate.net
The table below details common analytical methodologies for the quantification of γ-cyhalothrin in various environmental matrices.
| Matrix | Sample Preparation | Analytical Method | Limit of Quantification (LOQ) / Detection (LOD) | Source(s) |
|---|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | GC-MS/MS | LOD: 0.5 - 1.0 ng/L | usgs.gov |
| Water | Liquid-Liquid Extraction | Differential Pulse Voltammetry (DPV) | LOD: 2.5 µg/L | researchgate.net |
| Soil & Sediment | Microwave-Assisted Extraction (MAE), SPE clean-up | GC-MS | LOD: 1 - 5 µg/kg | usgs.gov |
| Soil | QuEChERS | GC-MS / LC-MS/MS | Analyte-dependent (sub-µg/kg to µg/kg range) | unito.itnih.gov |
| Biota (Plants) | QuEChERS | Chiral LC-MS/MS | LOQ: 0.01 mg/kg | eurl-pesticides.eueurl-pesticides.eu |
| Biota (Infant Formula) | QuEChERS | Chiral LC-MS/MS | LOQ: 0.0036 mg/kg | eurl-pesticides.eu |
Biomonitoring Techniques for Environmental Exposure Assessment
Biomonitoring provides a direct measure of the internal dose of a chemical by analyzing its parent form or metabolites in human biological specimens. nih.govmdpi.com It is a powerful tool for assessing human exposure to pesticides like γ-cyhalothrin from all potential sources and pathways combined. nih.govhh-ra.org For non-persistent pyrethroids, which are rapidly metabolized and excreted, urine is the biological matrix of choice for exposure assessment. cdc.govnih.govnih.gov While blood can be analyzed, the parent pyrethroid is often found at concentrations below the limit of detection due to rapid metabolism and clearance. nih.gov
The primary biomarkers used to assess exposure to γ-cyhalothrin (and other related pyrethroids) are its urinary metabolites. mdpi.com The most commonly measured biomarkers include:
3-Phenoxybenzoic acid (3-PBA): A common metabolite for several pyrethroids, making it a general marker of exposure to this class of insecticides. nih.govmdpi.com
cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (CPCA or ClF3CA): A more specific metabolite to cyhalothrin and its isomers. chemreg.net
The analytical process for biomonitoring typically involves several steps. First, urine samples often undergo enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to cleave conjugated metabolites back to their free forms, ensuring a total measurement of the excreted biomarker. hh-ra.org This is followed by an extraction and clean-up step, commonly using solid-phase extraction (SPE), to isolate the metabolites from the complex urine matrix. nih.gov Final analysis is performed using highly sensitive instrumental techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods allow for the detection of metabolites at very low concentrations (sub-µg/L levels). nih.gov
Data from large-scale biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), are often integrated with pharmacokinetic models to perform reverse dosimetry, which estimates the original external exposure dose from the measured internal biomarker concentrations. nih.govmdpi.comacs.org
| Biological Matrix | Target Analyte (Biomarker) | Analytical Technique | Typical Limit of Detection (LOD) | Source(s) |
|---|---|---|---|---|
| Urine | 3-Phenoxybenzoic acid (3-PBA) | GC-MS, LC-MS/MS | ~0.5 µg/L | nih.govmdpi.com |
| Urine | cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (for other pyrethroids) | GC-MS | ~0.5 µg/L | nih.gov |
| Urine | cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (CPCA) | GC-MS, LC-MS/MS | Not specified, but expected in low µg/L range | chemreg.net |
| Blood (Plasma) | Parent Pyrethroid (e.g., Cyfluthrin, Cypermethrin) | GC-ECD | < 5 µg/L (often non-detectable) | nih.gov |
Future Directions and Research Gaps in 1r Cis E γ Cyhalothrin Studies
Integrated Approaches to Environmental Risk Assessment
Future environmental risk assessments for γ-cyhalothrin should move beyond single-species and single-stressor frameworks to more holistic, integrated approaches. The U.S. Environmental Protection Agency (EPA) has already begun assessing pyrethroids as a class to ensure consistency in evaluating their similar ecological effects. epa.govepa.gov This class-wide approach is a step towards a more comprehensive understanding of the cumulative risks posed by these insecticides. epa.gov
A significant challenge in current risk assessments is bridging the gap between estimated environmental concentrations (EECs) derived from models and actual environmental monitoring data. ca.gov Future research must refine exposure models for various environmental compartments, including urban and agricultural runoff, to provide more accurate risk profiles. ca.gov The potential for off-site movement of γ-cyhalothrin through runoff, spray drift, and eroded soil highlights the need for assessments that consider its impact on non-target aquatic organisms, which are particularly sensitive to pyrethroids. ca.gov
Integrated risk assessments should also incorporate the potential for indirect effects on aquatic ecosystems and the combined impact of multiple stressors. ca.gov A comprehensive approach would evaluate the entire lifecycle of the pesticide, from application to its ultimate fate in the environment, considering its interactions with other chemical and biological factors.
Novel Bioremediation Technologies
Bioremediation has emerged as a cost-effective and environmentally sound approach for cleaning up pyrethroid-contaminated environments. frontiersin.orgnih.gov This method utilizes the catabolic activities of microorganisms to degrade pesticides into less toxic compounds. nih.govfrontiersin.org Research has identified various bacterial and fungal strains capable of degrading pyrethroids, offering a promising avenue for the remediation of γ-cyhalothrin. frontiersin.orgfrontiersin.org
Microbial degradation is considered a key solution to mitigate the toxicity of pyrethroids to non-target organisms. frontiersin.org The primary mechanism of microbial degradation involves the hydrolysis of the ester bond by carboxylesterase enzymes, a process common to both bacteria and fungi. frontiersin.orgfrontiersin.org Studies have demonstrated the effectiveness of fungal strains, such as those from a Brazilian cave, in biodegrading γ-cyhalothrin. scienceopen.comscielo.brresearchgate.net For instance, Aspergillus ustus CBMAI 1894 has shown the ability to biodegrade this insecticide. scienceopen.comscielo.brresearchgate.net Similarly, a bacterial consortium of Bacillus species has been shown to preferentially biodegrade the highly active 1R,3R,αS-enantiomer of lambda-cyhalothrin (B1674341), which is γ-cyhalothrin. nih.gov
Future research should focus on optimizing conditions for microbial degradation, such as temperature and pH, and exploring the potential of microbial consortia for enhanced bioremediation. frontiersin.orgscienceopen.comresearchgate.net Identifying and characterizing novel microbial strains from diverse environments could lead to the discovery of more efficient biocatalysts for γ-cyhalothrin degradation. scienceopen.comresearchgate.netresearchgate.net The development of practical bioremediation technologies will require a deeper understanding of the enzymatic pathways and genetic basis of pyrethroid degradation in these microorganisms. scienceopen.comresearchgate.net
Microorganisms with Potential for γ-Cyhalothrin Bioremediation
| Microorganism | Type | Key Findings | Reference |
|---|---|---|---|
| Aspergillus ustus CBMAI 1894 | Fungus | Demonstrated 50% biodegradation of gamma-cyhalothrin (B44037) in laboratory studies. | scienceopen.comscielo.br |
| Talaromyces brunneus CBMAI 1895 | Fungus | Investigated for biodegradation of gamma-cyhalothrin. | scienceopen.comscielo.br |
| Aspergillus sp. CBMAI 1926 | Fungus | Showed capability to biodegrade gamma-cyhalothrin. | scienceopen.comscielo.br |
| Bacillus consortium | Bacteria | Preferentially biodegraded the 1R,3R,αS-enantiomer (gamma-cyhalothrin). | nih.gov |
Evolution of Insecticide Resistance in Emerging Pest Species
The evolution of insecticide resistance is a significant threat to the continued efficacy of γ-cyhalothrin. cambridge.orgnih.govresearchgate.net Resistance can arise through several mechanisms, including target-site insensitivity, metabolic resistance, reduced penetration, and behavioral changes. ahdb.org.uknih.govoup.comresearchgate.net
Target-site resistance, often referred to as knockdown resistance (kdr), involves mutations in the voltage-gated sodium channel, the primary target of pyrethroids. ahdb.org.uknih.govoup.com These mutations reduce the binding affinity of the insecticide, rendering it less effective. ahdb.org.uknih.gov Metabolic resistance occurs when insects exhibit increased activity of detoxification enzymes, such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases, which break down the insecticide before it can reach its target site. ahdb.org.uknih.govoup.com
Monitoring the development of resistance in key pest populations is crucial for implementing effective resistance management strategies. ahdb.org.uk For example, resistance to lambda-cyhalothrin has been documented in various insect species, including the malaria vector Anopheles stephensi and the lady beetle Eriopis connexa. cambridge.orgnih.gov Understanding the specific resistance mechanisms at play in different pest populations can inform the selection of alternative control measures and the development of strategies to mitigate the spread of resistance. ahdb.org.ukoup.com Future research should focus on identifying the molecular basis of resistance in emerging pest species and developing rapid diagnostic tools to detect resistance in the field.
Mechanisms of Pyrethroid Resistance
| Resistance Mechanism | Description | Examples of Involved Genes/Enzymes | Reference |
|---|---|---|---|
| Target-Site Insensitivity (kdr) | Mutations in the voltage-gated sodium channel protein reduce the binding of pyrethroids. | L1014F, L1014S mutations in the sodium channel gene. | ahdb.org.ukoup.com |
| Metabolic Resistance | Increased production of detoxification enzymes that metabolize the insecticide. | Cytochrome P450 monooxygenases, esterases, glutathione S-transferases (GSTs). | ahdb.org.uknih.govoup.com |
| Reduced Penetration | Alterations in the insect's cuticle that slow the absorption of the insecticide. | Changes in cuticular protein composition or thickness. | oup.com |
| Behavioral Resistance | Changes in insect behavior to avoid contact with the insecticide. | Avoidance of treated surfaces. | oup.com |
Development of Environmentally Benign Analogues and Delivery Systems
A key area for future research is the design of more environmentally benign analogues of γ-cyhalothrin. This involves modifying the molecular structure to enhance its selectivity for target pests while reducing its toxicity to non-target organisms. Strategies for developing such analogues include biomimetic synthesis and substructure splicing to create novel compounds with improved environmental profiles. nih.gov
In addition to developing safer analogues, there is a need for innovative delivery systems that can improve the efficiency and specificity of γ-cyhalothrin application. avecnet.eu Polymer-based formulations, such as micro/nanocapsules and hydrogels, can control the release of the active ingredient, potentially reducing the amount of insecticide needed and minimizing environmental contamination. researchgate.net These advanced formulations can also enhance the stability of the compound and reduce its dermal absorption, improving safety. researchgate.net
Research into novel delivery systems should also consider the physical and chemical barriers to insecticide transport within the insect, such as the cuticle and the blood-brain barrier. avecnet.eu A better understanding of these barriers could lead to the development of formulations that deliver the insecticide more effectively to its target site in the nervous system. avecnet.eu
Advanced Computational Modeling for SAR and Environmental Fate Prediction
Advanced computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and other in silico methods, are valuable tools for predicting the biological activity and environmental fate of compounds like γ-cyhalothrin. nih.govtandfonline.comresearchgate.netresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. tandfonline.com These models can be used to screen for new pyrethroid analogues with desired insecticidal activity and reduced environmental impact. researchgate.net
Molecular docking studies can provide insights into the interactions between pyrethroids and their target receptors, which can aid in the design of more potent and selective insecticides. phcog.comphcog.com Computational tools can also be used to predict the toxicity of pyrethroids and their potential for immunotoxicity. phcog.comphcog.comresearchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (1R)-cis-(E)-γ-Cyhalothrin in environmental or biological samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) for precise quantification. Calibration curves should be constructed using serial dilutions of a certified reference standard. For example, linear regression equations (e.g., , ) validate the relationship between peak area and analyte concentration . Sample preparation should include extraction with organic solvents (e.g., acetonitrile) and cleanup steps to minimize matrix interference.
Q. How can I design a toxicity assay to determine the LC₅₀ of (1R)-cis-(E)-γ-Cyhalothrin in insect populations?
- Methodology : Follow Abbott’s formula for insecticide efficacy:
where survival in untreated controls and survival in treated samples. Use probit analysis (via software like SPSS) to calculate LC₅₀ values, ensuring statistical significance () by comparing treated and control groups with Student’s t-tests . Include at least three biological replicates to account for variability.
Q. What are the best practices for ensuring reproducibility in (1R)-cis-(E)-γ-Cyhalothrin degradation studies?
- Methodology : Standardize experimental conditions (temperature, pH, soil type) and use a first-order kinetic model:
where is concentration at time , is initial concentration, and is the degradation rate constant. Validate results using ANOVA () and report half-life () . Document all protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How can I resolve contradictions in reported degradation rates of (1R)-cis-(E)-γ-Cyhalothrin across different soil matrices?
- Methodology : Conduct a meta-analysis of published studies, focusing on variables like organic carbon content, microbial activity, and pH. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative experiments. For instance, test degradation in mineral vs. organic soils under controlled conditions, applying non-linear least squares regression to model discrepancies . Address confounding factors (e.g., co-occurring pesticides) through multivariate statistical analysis .
Q. What experimental strategies optimize the detection of metabolic byproducts (e.g., 3-PBA) from (1R)-cis-(E)-γ-Cyhalothrin in enzymatic assays?
- Methodology : Use LC-MS/MS with isotope-labeled internal standards to improve sensitivity. Spiking authentic metabolites (e.g., 3-PBA) into reaction mixtures can confirm identification via retention time and fragmentation patterns . Optimize enzyme activity assays by varying incubation times and substrate concentrations, and validate results using Michaelis-Menten kinetics. Report enzymatic activity as mean ± standard error (S.E.) from triplicate trials .
Q. How can I assess the role of carboxylesterase enzymes in (1R)-cis-(E)-γ-Cyhalothrin resistance mechanisms?
- Methodology :
Synergism assays : Pre-treat insect populations with enzyme inhibitors (e.g., triphenyl phosphate) and compare mortality rates to untreated groups.
Enzyme kinetics : Measure and values for carboxylesterase activity using spectrophotometric methods.
Statistical validation : Use probit analysis to calculate resistance ratios (RR₅₀) and confirm significance via -values .
Methodological Frameworks for Rigorous Research
- PICO Framework : Define Population (e.g., Helicoverpa armigera larvae), Intervention (e.g., λ-cyhalothrin exposure), Comparison (untreated controls), and Outcome (e.g., mortality rate) to structure hypotheses .
- Data Integrity : Ensure raw data (e.g., chromatograms, survival counts) are archived in repositories like NIST Standard Reference Data . Use ChemStation or similar software for traceable data collection .
- Ethical Compliance : Adhere to biohazard safety protocols when handling toxic compounds and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
